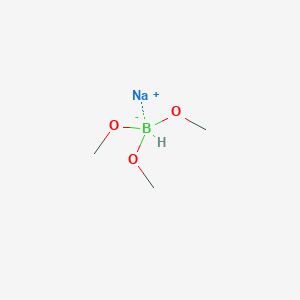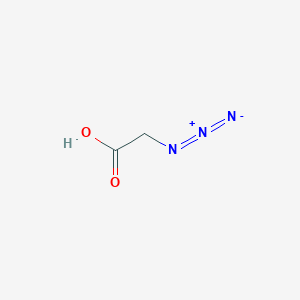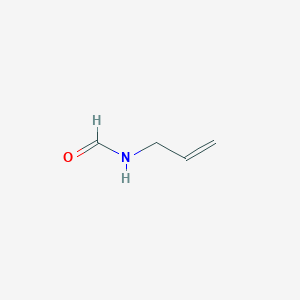
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Overview
Description
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic building block .
Synthesis Analysis
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared and underwent thorough characterization . The synthesis involved the preparation of new heterocycles .Molecular Structure Analysis
The molecular structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has been studied in various research .Chemical Reactions Analysis
The chemical reactions involving 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been studied. The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been analyzed. It is a solid compound that should be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Antibacterial and Antitubercular Agents
The derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been studied for their antibacterial and antitubercular properties. These compounds have shown strong activity against typical infections and have been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes, which are crucial for bacterial growth and replication . The potential of these compounds as dual enoyl ACP reductase and DHFR enzyme inhibitors makes them promising candidates for developing new antimicrobial agents.
Enzyme Inhibition for Drug Discovery
Molecular docking studies of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives have revealed binding interactions with the active sites of dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These interactions suggest that these compounds could serve as lead molecules in the design of new drugs targeting these enzymes, which are implicated in diseases such as malaria and bacterial infections.
Monoclonal Antibody Production Enhancement
In biopharmaceutical research, enhancing monoclonal antibody production is a significant goal. A study has found that a derivative of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid improved monoclonal antibody production in Chinese hamster ovary cell cultures . This compound increased cell-specific glucose uptake rate and intracellular adenosine triphosphate during production, suggesting its utility in improving the efficiency of monoclonal antibody manufacturing.
Glycosylation Control in Therapeutic Antibodies
The same derivative mentioned above was also found to suppress galactosylation on a monoclonal antibody . Galactosylation is a critical quality attribute of therapeutic monoclonal antibodies, and controlling it can be crucial for the efficacy and safety of these drugs. Therefore, this compound might be used to control the level of galactosylation for N-linked glycans in therapeutic antibodies.
ADMET Profile Optimization
Compounds based on 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can be subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to optimize their profiles for better drug-like properties . Such studies help in predicting the behavior of these compounds in biological systems and are essential for drug development processes.
Structural Optimization for Drug Development
The structure-activity relationship (SAR) of derivatives can be explored to optimize their structures for enhanced biological activity . For instance, the partial structure of 2,5-dimethylpyrrole was identified as the most effective for enhancing monoclonal antibody production, indicating that further structural optimization could lead to more potent compounds.
Molecular Docking for Mode of Action Analysis
Molecular docking can be employed to investigate the potential mode of action of synthesized 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives . By understanding how these compounds interact with target enzymes, researchers can gain insights into their therapeutic potential and guide the design of more effective drugs.
Synthesis of New Heterocycles
The synthesis of new heterocycles using 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a starting material can lead to the discovery of novel compounds with unique biological activities . These new heterocycles can be characterized and evaluated for a variety of biological applications, expanding the scope of medicinal chemistry research.
Mechanism of Action
Target of Action
The primary targets of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the normal biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway in bacteria, affecting the integrity of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is essential for the synthesis of nucleotides in bacteria .
Result of Action
The result of the compound’s action is a significant reduction in bacterial growth due to the disruption of essential biochemical pathways . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZAIUIEXCYTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332598 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
CAS RN |
15898-26-7 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)




![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)


![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)